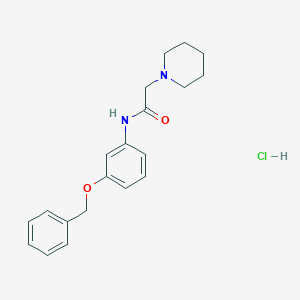

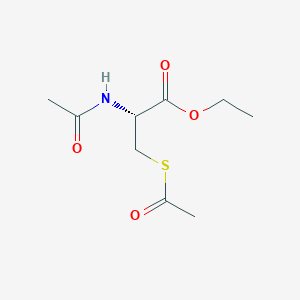

(R)-乙基 2-乙酰氨基-3-(乙酰硫基)丙酸酯

描述

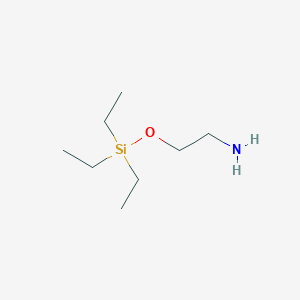

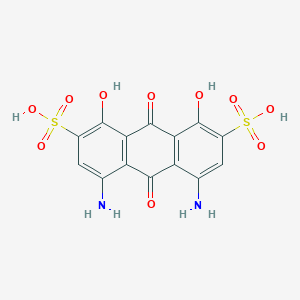

The compound “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate” is a chiral molecule that is part of a broader class of organic compounds known for their acetamido groups and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into related chemical synthesis and characterization techniques that could be applicable to the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of chiral starting materials and coupling reagents. For instance, the synthesis of (S)- and (R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate enantiomers was achieved using 5-fluorouracil-1-yl acetic acid, L- and D-alanine methyl ester, with N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, yielding 82% and 80% respectively . This suggests that a similar approach could be used for synthesizing “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate,” with the appropriate chiral precursors and coupling reagents.

Molecular Structure Analysis

The molecular structure of chiral acetamido compounds is typically characterized using various spectroscopic techniques. The study mentioned in paper used 1H NMR, 13C NMR, IR, MS, and specific rotation to characterize the synthesized enantiomers. These techniques would be essential in confirming the structure of “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate” as well, ensuring the correct stereochemistry has been achieved.

Chemical Reactions Analysis

Although the provided papers do not detail reactions specific to “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate,” they do mention the catalytic use of rhodium carbonyl in the carbonylation of acetylenes in the presence of olefins and proton donors . This type of reaction could potentially be adapted for the functionalization of related compounds, possibly aiding in the synthesis or modification of “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate.”

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral acetamido compounds are often determined by their functional groups. The studies provide data on yields, which are quite high, and suggest that the physical properties such as solubility and melting point could be influenced by the presence of the acetamido and acetylthio groups. The chemical properties, such as reactivity and stability, would likely be impacted by these groups as well. Specific rotation measurements help in confirming the chirality of the compounds .

科学研究应用

合成和化学性质

- 手性库合成:(R)-乙基 2-乙酰氨基-3-(乙酰硫基)丙酸酯作为含硫化合物的合成中的重要中间体。一项研究详细介绍了苄基(R)-2-(乙酰硫基)丙酸酯((R)-乳酸的一种硫异构体)的可访问手性库合成,展示了其通过干净的 SN2 取代反应生成无臭含硫苄酯的效用 (Sasaki, Kawamoto, & Tanabe, 2018)。

- 抗肿瘤活性:(R)-乙基 2-乙酰氨基-3-(乙酰硫基)丙酸酯的衍生物在抗肿瘤活性方面显示出潜力。具体而言,该化合物的修饰导致选择性的抗肿瘤活性,表明 R-构型在这些分子的生物活性中的重要性 (Xiong Jing, 2011)。

- 昆虫生长调节剂:另一种衍生物,乙基 3-(2-(4-氯苯氧基)乙酰氨基)丙酸酯,已被合成并研究其作为昆虫生长调节剂的应用。这项研究展示了(R)-乙基 2-乙酰氨基-3-(乙酰硫基)丙酸酯衍生物通过结构修饰在害虫控制中的潜力 (Devi & Awasthi, 2022)。

先进材料开发

- 共聚物合成:该化合物已被用于合成新型共聚物。一项研究重点是研究醋酸乙烯酯和环取代乙基 2-氰基-3-苯基-2-丙烯酸酯的共聚物的制备,突出了(R)-乙基 2-乙酰氨基-3-(乙酰硫基)丙酸酯衍生物在聚合物化学中的多功能性 (Wojdyla et al., 2022)。

对映选择性合成和药物应用

- β-受体阻滞剂阿替洛尔的构建模块:该化合物的衍生物已以高对映体过量合成,作为合成药理活性化合物(例如心脏选择性 β-受体阻滞剂阿替洛尔)的关键构建模块 (Lund, Bøckmann, & Jacobsen, 2016)。

- 神经毒素合成:一项关于从 α-乙酰氨基丙烯酸合成 2-氨基-3-([15N]-甲基氨基)丙酸的研究证明了(R)-乙基 2-乙酰氨基-3-(乙酰硫基)丙酸酯衍生物在神经毒性化合物生产中的作用,突出了其在神经科学研究中的重要性 (Hu & Ziffer, 1990)。

安全和危害

属性

IUPAC Name |

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVURBLPSBAOFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941317 | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate | |

CAS RN |

19547-89-8 | |

| Record name | S,N-Diacetylcysteine monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)